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Introduction

Gibberellins, a class of phytohormones, play a crucial role in the germination of cereal grains.
In the context of barley malting, the exogenous application of gibberellic acid (GA3), the most
well-studied gibberellin, is a common practice to accelerate and synchronize the process. GA3
stimulates the barley embryo to produce a range of natural hormones that, in turn, signal the
aleurone layer to synthesize and secrete hydrolytic enzymes, most notably a-amylase.[1][2]
This enzymatic breakdown of the endosperm's starch and protein reserves is fundamental to
the malting process, producing the fermentable sugars and amino acids essential for brewing
and distilling.

These application notes provide detailed protocols for the use of gibberellic acid in barley
malting, methodologies for evaluating its effects on malt quality, and an overview of the
underlying biochemical pathways.

Quantitative Data Summary

The application of gibberellic acid significantly impacts several key malt quality parameters.
The following tables summarize the quantitative effects observed in various studies.

Table 1: Effect of Gibberellic Acid (GA3) on Malt Quality Parameters
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Control (No Percentage
Parameter GA3 Treatment Reference
GA3) Change
Diastatic Power Varies by barley )
] Increased Data varies [3]
(°L) variety
-Amylase Varies by barle
g ) -y ) Y Y Increased Data varies [3]
Activity variety
Total Soluble Varies by barley ]
) Increased Data varies [3]
Sugars variety
) Varies by barley ]
Reducing Sugars ] Increased Data varies [3]
variety
Free Amino Varies by barle Appreciabl
) ) Y y PP Y Not specified [41[5]
Acids variety Increased
Total Nitrogen (in  Varies by barle Appreciabl
gen ( ] Y Y PP Y Not specified [41[5]
wort) variety Increased
Soluble/Total ]
] Varies by barley N
Protein (S/T ) Increased Not specified [6]
, variety
Ratio)
] Varies by barley Potential N
Malting Loss ] Not specified [6]
variety Increase
Varies by barley N
Malt Color Increased Not specified [6]

variety

Table 2: Example of GA3 and Potassium Bromate Co-treatment on Malt Analysis
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Cold Water Diastatic
Treatment Dry Extract (%) Color

Extract (%) Power
Control 97.0 2.0 17.0 100
Potassium
Bromate (200 97.9 2.0 17.4 100
ppm)
Gibberellic Acid

98.8 3.5 21.8 105

(0.2 ppm)
GA3 (0.2 ppm) +
Bromate (200 99.3 2.5 20.4 100

ppm)

Data adapted from a patent document illustrating the effects of GA3 and a germination inhibitor
(bromate). The values are illustrative of the type of changes that can be expected.[7]

Experimental Protocols

Protocol 1: Application of Gibberellic Acid (GA3) during
Malting

This protocol outlines the procedure for applying GA3 to barley during the germination phase of
malting.

1. Materials:

o Barley grains with a germination energy of >95%.[6]
o Gibberellic acid (GA3), water-soluble powder.
 Distilled water.

e Spray bottle or automated spraying system.

e Malting equipment (steeping tanks, germination chamber/vessel).
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. Procedure:

Steeping: Steep barley grains in water to raise the moisture content to approximately 43-
46%. This typically takes 40-48 hours and involves alternating periods of submersion and air
rests.[8]

Casting/Transfer: Transfer the steeped barley to the germination vessel. This process is
known as "casting.”

Preparation of GA3 Solution:
o Calculate the total weight of the barley batch.

o Determine the desired GA3 concentration. A typical dose is between 0.5 to 1.0 ppm (mg of
GAS per kg of barley).[6] For experimental purposes, a range of concentrations can be
tested (e.g., 0.1, 0.5, 1.0, 5.0, 15.0 ppm).

o Prepare a stock solution of GA3 in distilled water. Ensure it is fully dissolved.

o Dilute the stock solution to a final volume that allows for uniform application across the
entire grain bed.

Application of GAS:
o The ideal method of application is to spray the GA3 solution onto the germinating grain.[6]

o For optimal penetration and uniformity, apply the spray during turning of the grain bed.[6]
This ensures that kernels at all depths receive an equal dose.

o Alternative (less efficient) method: GA3 can be added to the final steep water, though this
requires larger amounts of GA3 due to the high volume of water and is generally less
effective.[6]

Germination:

o Maintain the germinating barley under controlled temperature and humidity for 4-5 days.
Turn the grain regularly to dissipate heat and prevent rootlet matting.
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o Note that GA3 application can increase the heat output of the grain.[6]
* Kilning:
o After the desired level of modification is reached, transfer the "green malt" to a kiln.

o Dry the malt with heated air to halt germination and develop color and flavor.

Protocol 2: Determination of Diastatic Power (DP)

This protocol is based on the principles outlined in the American Society of Brewing Chemists
(ASBC) Method Malt-6.[9][10] Diastatic power measures the combined activity of starch-
degrading enzymes, primarily a-amylase and B-amylase.

1. Principle: An extract of the malt is used to hydrolyze a standard starch substrate under
controlled conditions. The resulting reducing sugars are then quantified, typically using a
ferricyanide procedure, to determine the enzymatic activity.[9]

2. Procedure:
» Malt Grinding: Mill a representative sample of the malt to a fine grind.

o Extraction: Prepare a malt infusion by mixing a specified weight of ground malt with a 0.5%
sodium chloride solution. Allow the extraction to proceed for a set time (e.g., 2.5 hours) at a
controlled temperature (e.g., 20°C).[11]

e Enzymatic Reaction:

o Add a precise aliquot of the filtered malt extract to a buffered starch solution (e.g., pH 4.6).
[11]

o Incubate the reaction mixture for exactly 30 minutes at 20°C.[10][11]
e Termination and Quantification:

o Stop the reaction (e.g., by adding sodium hydroxide).[11]
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o Measure the amount of reducing sugars produced. The ASBC method details a titration
procedure with potassium ferricyanide and thiosulfate.[9] Automated methods using

segmented flow analysis are also common.[12]

o Calculation: Calculate the diastatic power in degrees Lintner (°L) or Windisch-Kolbach units
(°WK) based on the volume of titrant used or the instrument reading, accounting for dilution
factors.

Protocol 3: Determination of a-Amylase Activity

This protocol is based on ASBC Method Malt-7.

1. Principle: The method measures the ability of the malt extract to break down a limit-dextrin
substrate, releasing smaller sugars. The rate of this breakdown is proportional to the a-amylase

activity.
2. Procedure:
» Extraction: Prepare a malt extract as described for Diastatic Power.

e Enzymatic Reaction: Use a method-specific substrate, such as dextrinized starch. The
reaction can be measured by various means, including:

o lodine-based methods: The disappearance of the starch-iodine color complex over time.

o Reducing sugar methods: Quantification of the sugars produced, similar to the DP method
but often after inactivating 3-amylase by heat.[1]

o Automated flow analysis: Modern instruments automate the substrate reaction and
colorimetric detection.[12]

o Calculation: Express the results in appropriate units, such as 20° Dextrinizing Units (DU) or

Ceralpha Units.

Protocol 4: Determination of Soluble to Total Protein
Ratio (S/T Ratio or Kolbach Index)

This protocol is based on ASBC Methods Malt-8 and Wort-17.[13]
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1. Principle: The S/T ratio is a key indicator of malt modification. It is the ratio of the soluble
protein in a laboratory-prepared wort to the total protein of the original malt.[14][15]

2. Procedure:
o Total Protein Determination (ASBC Malt-8):

o Determine the total nitrogen content of a ground malt sample using the Kjeldahl method or
a combustion nitrogen analyzer.[9]

o Calculate the total protein content by multiplying the nitrogen percentage by a factor of
6.25.[16]

e Soluble Protein Determination (ASBC Wort-17):

o Prepare a standardized laboratory mash (a "Congress Mash") from the malt sample.[14]
This involves a specific temperature-programmed mashing procedure.

o Filter the mash to obtain wort.

o Determine the soluble protein content of the wort, often using spectrophotometric
methods.[14]

e Calculation:

o Calculate the S/T ratio (Kolbach Index) as: S/T Ratio (%) = (Soluble Protein / Total Protein)
x 100[12]

Visualizations
Gibberellin Sighaling Pathway in Barley Aleurone
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Caption: Gibberellin signaling pathway in a barley aleurone cell.

Experimental Workflow for GA3 Application in Barley
Malting
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Caption: Workflow for GA3 treatment and malt quality assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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